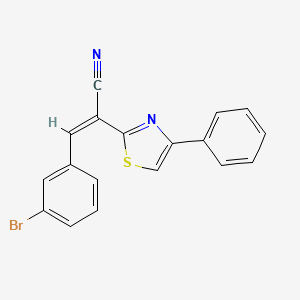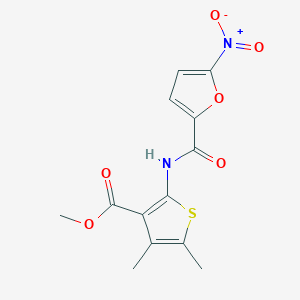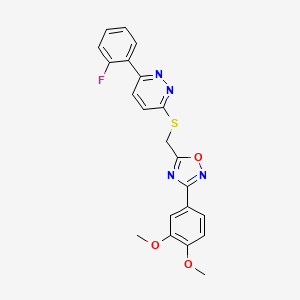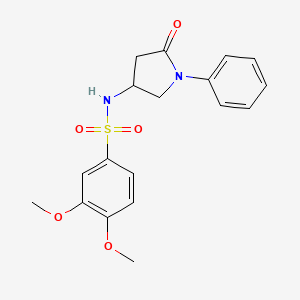
(Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-3-(3-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a type of acrylonitrile derivative characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the acrylonitrile moiety. While the specific compound is not directly studied in the provided papers, related compounds with halophenyl and pyridinyl groups have been investigated, which can offer insights into the behavior and properties of the compound .
Synthesis Analysis
The synthesis of similar compounds typically involves a Knoevenagel condensation reaction. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained through this method . Although the exact synthesis conditions for this compound are not provided, it is likely that a similar approach could be used, involving the condensation of an appropriate benzaldehyde derivative with a bromophenyl acetonitrile.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be elucidated using X-ray diffraction and density functional theory (DFT) calculations . The Z isomer typically exhibits strong intermolecular interactions, which can influence the molecular packing and stability of the crystal structure. For the compound of interest, similar techniques could be employed to determine the molecular geometry and the nature of intermolecular interactions, such as halogen bonding and π-stacking.
Chemical Reactions Analysis
The reactivity of acrylonitrile derivatives can be influenced by the presence of substituents on the aromatic rings. The papers provided do not detail specific reactions for the compound , but studies on related compounds show that weak non-covalent interactions, such as C–H⋯N and halogen⋯halogen interactions, are crucial in stabilizing the crystal structures . These interactions could also affect the reactivity of the compound in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are often determined by their molecular structure. The presence of halogen atoms can lead to variant and invariant non-covalent interactions, which are significant in the stabilization of the crystal structures . UV-vis spectral studies can provide information on the electronic properties of these compounds in solution and solid phases, and theoretical calculations can be used to simulate spectra for comparison with experimental data .
科学的研究の応用
Photoluminescence Characteristics
(Z)-2-(4-Bromophenyl)-3-(4-(5-((Z)-2-cyano-2-phenylvinyl)thiophen-3-yl)-phenyl)acrylonitrile, a related compound, has been synthesized and studied for its photoluminescent characteristics. These compounds emit green fluorescence and demonstrate good thermal stability, which could have applications in materials science, especially in the development of fluorescent materials and sensors (Xu, Yu, & Yu, 2012).
Photophysical Properties
Similar compounds, such as (Z)-2-(4-Bromophenyl)-3-(thiophen-2-yl)acrylonitrile, have been synthesized and their photophysical properties have been explored. The structures of these compounds and their absorption and emission spectra suggest potential applications in optoelectronic devices (Li, Liu, Li, Fang, & Yu, 2010).
Molecular Packing and Intermolecular Interactions
Research on (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, a related compound, indicates the importance of molecular packing and intermolecular interactions for its emission properties. Such studies are essential in materials science, particularly for the design of materials with specific optical properties (Percino et al., 2014).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, including variants of acrylonitrile derivatives, have shown potential in nonlinear optical limiting, useful in protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Isomerism and Crystal Structures
Research on isomerism in acrylonitrile derivatives, such as 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, has contributed to a better understanding of molecular structures and intermolecular interactions, which is valuable in crystallography and materials design (Tammisetti et al., 2018).
Fluorescence Switching and Chemosensors
Acrylonitrile derivatives have been studied for their fluorescence switching properties and potential use as chemosensors, especially for detecting specific ions or molecules in various environments (Jia & Wen, 2020).
特性
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2S/c19-16-8-4-5-13(10-16)9-15(11-20)18-21-17(12-22-18)14-6-2-1-3-7-14/h1-10,12H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOZVAIDZUGMW-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)






![1-Benzyl-2-[(2,2-dimethyl-1,3-benzodioxol-4-yl)oxymethyl]aziridine](/img/structure/B2503419.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)